Product packaging for 4-Methoxy-4-oxo-2-phenylbutanoic acid(Cat. No.:CAS No. 91143-75-8)

4-Methoxy-4-oxo-2-phenylbutanoic acid

Cat. No.: B2485656
CAS No.: 91143-75-8
M. Wt: 208.213
InChI Key: PVVCFPXSLBVQBN-UHFFFAOYSA-N
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Description

4-Methoxy-4-oxo-2-phenylbutanoic acid (CAS 91143-75-8) is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound features both a carboxylic acid and a methyl ester functional group, making it a versatile chiral building block for synthetic organic chemistry and medicinal chemistry research . Its structure is closely related to a class of 4-phenyl-4-oxo-butanoic acid derivatives that have been investigated as potent inhibitors of the enzyme kynurenine-3-hydroxylase (KYN-3-OHase) . This enzyme is a key target in the research of neurodegenerative diseases because its inhibition can modulate the kynurenine pathway in the central nervous system, offering a potential therapeutic strategy for conditions such as Huntington's chorea, Alzheimer's disease, cerebral ischemia, and epilepsy . As such, this acid serves as a critical precursor in the development of novel compounds for neuroscience research. The compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B2485656 4-Methoxy-4-oxo-2-phenylbutanoic acid CAS No. 91143-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-4-oxo-2-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-10(12)7-9(11(13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVCFPXSLBVQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91143-75-8
Record name 4-methoxy-4-oxo-2-phenylbutanoic acid
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Ii. Advanced Synthetic Methodologies for 4 Methoxy 4 Oxo 2 Phenylbutanoic Acid and Its Analogues

Strategic Retrosynthetic Disconnections for the 4-Methoxy-4-oxo-2-phenylbutanoic Acid Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several key disconnections can be envisioned, each suggesting a different synthetic approach.

A primary disconnection can be made at the C2-C3 bond, suggesting a Michael addition-type reaction. This would involve the addition of a phenylacetate (B1230308) equivalent to an acrylic acid derivative. Another logical disconnection is at the C3-C4 bond, pointing towards a reaction between a phenylacetic acid derivative and a two-carbon electrophile. Furthermore, disconnection of the phenyl group at C2 suggests an arylation reaction of a butanoic acid derivative. Finally, disconnection of the methoxy (B1213986) group at C4 points to an esterification of the corresponding carboxylic acid.

These retrosynthetic pathways form the basis for the synthetic methodologies discussed in the following sections.

Established Synthetic Routes to Substituted Butanoic Acid Derivatives

Several classical and contemporary synthetic methods are available for the construction of substituted butanoic acid derivatives. These methods often involve well-established name reactions that allow for the formation of key carbon-carbon bonds.

The Friedel-Crafts acylation is a powerful tool for the synthesis of aryl ketones, which can be precursors to butanoic acid derivatives. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.orgmasterorganicchemistry.com For instance, the reaction of benzene (B151609) with succinic anhydride via a Friedel-Crafts reaction is a known method to produce 4-oxo-4-phenylbutanoic acid. orientjchem.orgmdpi.comscholarsresearchlibrary.com

The mechanism involves the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction. sigmaaldrich.com The resulting aryl ketone can be further elaborated to the desired butanoic acid derivative. A variation of this is the Haworth synthesis, which utilizes succinic anhydride to form polycyclic aromatic hydrocarbons. wikipedia.org While traditionally requiring stoichiometric amounts of the Lewis acid catalyst, newer methods have been developed that use catalytic amounts of milder Lewis acids or Brønsted acids. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Friedel-Crafts Acylation in the Synthesis of Butanoic Acid Precursors

Aromatic SubstrateAcylating AgentLewis AcidProduct
BenzeneSuccinic anhydrideAlCl₃4-Oxo-4-phenylbutanoic acid
AnisoleSuccinic anhydrideAlCl₃4-(4-methoxyphenyl)-4-oxobutanoic acid
TolueneSuccinic anhydrideAlCl₃4-(p-tolyl)-4-oxobutanoic acid

This table is generated based on established Friedel-Crafts acylation reactions and may not represent optimized conditions.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. organic-chemistry.org This reaction is often followed by a Michael addition, which involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov The combination of these two reactions provides a powerful strategy for the synthesis of substituted butanoic acid derivatives.

For example, a pyrazolone (B3327878) can react with an aldehyde in a Knoevenagel condensation to form an enone. This intermediate can then undergo a rapid Michael addition with a second pyrazolone molecule. nih.gov This tandem Knoevenagel condensation-Michael addition approach allows for the construction of complex molecules under mild conditions. nih.gov This strategy can be adapted for the synthesis of 4-oxo-2-phenylbutanoic acid derivatives by carefully selecting the appropriate active methylene (B1212753) compound and α,β-unsaturated acceptor.

Table 2: Key Features of Knoevenagel Condensation and Michael Addition

ReactionKey ReactantsKey Intermediate/Product
Knoevenagel CondensationActive methylene compound, Aldehyde/Ketoneα,β-unsaturated compound
Michael AdditionNucleophile (Michael donor), α,β-unsaturated carbonyl (Michael acceptor)1,4-addition product
Tandem Knoevenagel-MichaelActive methylene compound, Aldehyde, NucleophileHighly functionalized adduct

Development of Novel Synthetic Pathways for this compound

While established methods provide reliable routes to butanoic acid derivatives, the development of novel, more efficient, and selective synthetic pathways is an ongoing area of research. This includes the optimization of existing reaction conditions and the design of new chemo- and regioselective strategies.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and side reactions. For the synthesis of 4-oxo-2-phenylbutanoic acid and its analogues, several parameters can be fine-tuned.

In Friedel-Crafts acylations, the choice of Lewis acid, solvent, and reaction temperature can significantly impact the outcome. For instance, using dichlorobenzenes as a solvent in the reaction of alkoxybenzene with succinic anhydride has been shown to produce high-quality 4-alkoxyphenyl-4-oxo-butyric acid in high yield. google.com Microwave-assisted synthesis has also emerged as a technique to accelerate reactions and improve yields in some cases.

For enzymatic reactions, such as the production of (R)-2-hydroxy-4-phenylbutyric acid from its corresponding α-keto acid, optimization involves detailed kinetic measurements and mathematical modeling to determine the optimal conditions for continuous production. nih.gov Response surface methodology is another powerful tool for evaluating the interactive effects of multiple variables on the reaction outcome, allowing for the determination of optimal reaction time, temperature, enzyme amount, and substrate molar ratio. researchgate.net

Table 3: Parameters for Optimization in Synthetic Reactions

Reaction TypeKey Parameters for OptimizationDesired Outcome
Friedel-Crafts AcylationLewis acid type and amount, solvent, temperature, reaction timeHigh yield, high regioselectivity, minimal byproducts
Knoevenagel-Michael ReactionBase/catalyst, solvent, temperature, stoichiometry of reactantsHigh yield, control of stereochemistry, minimal side reactions
Enzymatic ResolutionEnzyme selection, pH, temperature, substrate concentration, reaction timeHigh enantiomeric excess, high conversion, good space-time-yield

Chemo- and regioselectivity are critical aspects of modern organic synthesis, enabling the targeted modification of specific functional groups and positions within a molecule. In the context of the 4-oxo-2-phenylbutanoic acid skeleton, achieving high selectivity is essential for constructing the desired isomer and avoiding the formation of unwanted byproducts.

Regioselectivity in Friedel-Crafts acylation is often directed by the existing substituents on the aromatic ring. For example, the acylation of aromatic ethers can be directed to specific positions by careful choice of reagents and conditions. organic-chemistry.org

In reactions involving multiple reactive sites, protecting groups can be employed to temporarily block certain functional groups, allowing the desired transformation to occur at a specific location. The development of novel catalysts that can direct reactions to a particular site with high precision is also a major focus of research. For instance, acid-catalyzed regioselective cyclization reactions have been developed for the synthesis of various heterocyclic compounds. nih.gov The eliminative azide-olefin cycloaddition is another example of a regioselective transformation. mdpi.com

Stereoselective Synthesis of Enantiopure this compound

The presence of a stereocenter at the C2 position of this compound means that it can exist as two enantiomers. The production of this compound in an enantiomerically pure form is crucial for applications where specific stereochemistry is required, such as in the synthesis of biologically active compounds. Methodologies to achieve this typically involve asymmetric synthesis, where a chiral influence guides the reaction to favor the formation of one enantiomer over the other.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been set, the auxiliary can be removed and often recycled. wikipedia.org This strategy is widely applied in asymmetric alkylation reactions to produce enantiomerically enriched carboxylic acids. nih.gov

For the synthesis of enantiopure this compound, a common approach involves the attachment of a chiral auxiliary to phenylacetic acid. The resulting chiral amide can then be deprotonated to form a chiral enolate, which subsequently reacts with a suitable electrophile, such as methyl acrylate (B77674) or a related three-carbon synthon. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

Several classes of chiral auxiliaries have been successfully employed in asymmetric synthesis, with Evans' oxazolidinones, pseudoephedrine, and camphorsultam being among the most well-established. nih.govjmcs.org.mxresearchgate.net The choice of auxiliary, base, and reaction conditions can significantly influence the diastereoselectivity of the transformation. researchgate.net

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
Chiral AuxiliaryTypical ApplicationKey Features
Evans' OxazolidinonesAsymmetric aldol, alkylation, and Diels-Alder reactions. researchgate.netHighly predictable stereochemical outcomes; products are often crystalline.
Pseudoephedrine / PseudoephenamineAsymmetric alkylation of amides to form enantiomerically enriched carboxylic acids and derivatives. nih.govEffective for creating quaternary carbon centers; products are often crystalline and easily purified. nih.gov
CamphorsultamAsymmetric Diels-Alder, aldol, and Michael addition reactions. wikipedia.orgProvides high levels of asymmetric induction; robust and stable.
(S)-(-)-1-PhenylethylamineResolution of racemic acids; synthesis of chiral amides. Commercially available and relatively inexpensive.

Asymmetric catalysis offers an alternative to the stoichiometric use of chiral auxiliaries. Chiral catalysts, often metal complexes with chiral ligands, can facilitate stereoselective reactions with high efficiency and enantioselectivity.

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful and environmentally benign approach for producing enantiopure compounds. nih.gov Enzymes operate under mild conditions with high specificity and stereoselectivity. For structures related to this compound, several biocatalytic strategies can be envisioned.

One relevant example is the production of L-homophenylalanine through the reductive amination of 2-oxo-4-phenylbutanoic acid, a close analogue of the target molecule's keto-acid core. researchgate.net This reaction is catalyzed by L-phenylalanine dehydrogenase, which utilizes the cofactor NADH. researchgate.net A similar enzymatic reduction of the ketone in this compound using a suitable ketoreductase (KRED) or alcohol dehydrogenase (ADH) could yield an enantiopure hydroxy acid. This intermediate could then be further processed to the final compound.

Alternatively, transaminases (TAs) could be employed in an asymmetric amination of the keto group to produce a chiral amino acid analogue, which could serve as a precursor for other complex molecules. The selection of the appropriate enzyme is critical and can often be achieved through screening of enzyme libraries.

Table 2: Relevant Enzyme Classes for Biocatalytic Synthesis
Enzyme ClassReaction TypeApplication to Related Structures
Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs)Asymmetric reduction of ketones to chiral alcohols.Enantioselective reduction of the C4-keto group to a chiral hydroxyl group.
L-Phenylalanine DehydrogenaseReductive amination of α-keto acids to α-amino acids. researchgate.netSynthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid. researchgate.net
Transaminases (TAs)Asymmetric amination of ketones to chiral amines.Conversion of the C4-keto group to a chiral amine.
Hydrolases (e.g., Lipases, Esterases)Kinetic resolution of racemic esters or alcohols. nih.govSelective hydrolysis of one enantiomer of a racemic ester derivative.

Synthetic Transformations and Derivatization Chemistry of this compound

The functional groups present in this compound—a carboxylic acid, a methyl ester, a ketone, and a phenyl ring—provide multiple handles for synthetic transformations and derivatization.

The carboxylic acid moiety is readily converted into a variety of esters and amides. Standard esterification procedures, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst), can be used to modify the carboxyl group. Alternatively, reaction with alkyl halides under basic conditions can also yield the corresponding esters.

Amidation can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the desired amide. evitachem.com Direct coupling of the carboxylic acid with an amine using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is also a common and efficient method.

Table 3: Esterification and Amidation Reactions
ReactionReagentsProduct
Fischer EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Diester
Amidation (via Acyl Chloride)1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH)Amide
Peptide CouplingAmine (R'R''NH), Coupling Agent (e.g., DCC, EDC)Amide

The phenyl ring can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing acyl group, which is a meta-director. However, if modifications are made to a precursor like 4-(4-methoxyphenyl)-4-oxobutanoic acid, the methoxy group acts as a strong ortho-, para-director, facilitating substitutions at positions ortho to the methoxy group. google.com Common modifications include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation.

The methoxy group of the methyl ester can be cleaved under specific conditions to regenerate the carboxylic acid, often using hydrolysis with aqueous acid or base. If the compound were an aryl methyl ether, cleavage to the corresponding phenol (B47542) could be achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃).

Table 4: Phenyl Ring and Methoxy Group Modifications
Functional GroupReactionTypical ReagentsResulting Modification
Phenyl RingNitrationHNO₃, H₂SO₄Introduction of a nitro (-NO₂) group.
Phenyl RingHalogenationBr₂, FeBr₃Introduction of a bromo (-Br) group.
Methoxy Group (Ester)HydrolysisH₃O⁺ or OH⁻Conversion of methyl ester to carboxylic acid.
Methoxy Group (Aryl Ether)Ether CleavageBBr₃ or HBrConversion of methoxyaryl group to a phenol.

The 1,4-dicarbonyl relationship between the ketone and the ester in this compound allows for various cyclization reactions. One of the most prominent is the intramolecular Friedel-Crafts acylation. Treatment of the corresponding acid chloride derivative with a Lewis acid like aluminum chloride can induce cyclization onto the pendant phenyl ring, leading to the formation of a tetralone skeleton. google.com This is a key step in the synthesis of various polycyclic structures.

Furthermore, the dicarbonyl functionality can be used to construct heterocyclic rings. For instance, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives can lead to the formation of pyridazinone rings. Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) can yield oxazinone derivatives. These annulation strategies significantly expand the molecular diversity that can be accessed from this building block.

Table 5: Cyclization and Annulation Strategies
Reaction TypeReagentsResulting Ring System
Intramolecular Friedel-Crafts Acylation1. SOCl₂ 2. AlCl₃Tetralone
Paal-Knorr Furan Synthesis (for 1,4-diketones)Acid catalyst (e.g., p-TsOH)Furan (from a diketone precursor)
Pyridazinone FormationHydrazine (H₂NNH₂)Pyridazinone
Oxazinone FormationHydroxylamine (NH₂OH)Oxazinone

Iii. Reaction Chemistry, Kinetics, and Mechanistic Studies of 4 Methoxy 4 Oxo 2 Phenylbutanoic Acid

Comprehensive Analysis of Oxidation Reactions Involving the 4-Oxoacid Moiety

The oxidation of 4-oxoacids, including various phenyl-substituted derivatives, has been systematically studied using a range of oxidizing agents. These investigations have illuminated the reactivity profiles, reaction mechanisms, and the influence of structural and environmental factors on the reaction rates.

Kinetic studies on the oxidation of substituted 4-oxo-4-arylbutanoic acids by various N-halo compounds and other oxidants have consistently shown a first-order dependence on the concentration of both the 4-oxoacid and the oxidant. researchgate.netresearchgate.netresearchgate.netorientjchem.orge-journals.in The reactions are also typically first-order with respect to the acid concentration, indicating acid catalysis. researchgate.netresearchgate.netresearchgate.nete-journals.in

The reactivity of the 4-oxoacid is highly dependent on the nature of the substituent on the phenyl ring. Electron-releasing substituents have been found to accelerate the reaction rate, while electron-withdrawing substituents have a retarding effect. researchgate.net This trend has been observed across studies using different oxidants, such as N-bromosaccharin, acid bromate (B103136), N-chlorosaccharin, and Tripropylammonium fluorochromate (TriPAFC). researchgate.netresearchgate.netresearchgate.netresearchgate.net The general order of reactivity for various para-substituted 4-oxoacids is as follows:

p-OCH₃ > p-OC₂H₅ > p-CH₃ > H > p-Cl > p-Br > p-COCH₃ > m-NO₂. researchgate.netresearchgate.netresearchgate.netresearchgate.net

This demonstrates that the p-methoxy substituted 4-oxoacid is consistently among the most reactive compounds in this class. researchgate.netresearchgate.netresearchgate.net

Table 1: Order of Reactivity for Substituted 4-Oxoacids with Various Oxidants
Substituent (X) in X-C₆H₄-CO-(CH₂)₂-COOHRelative ReactivityOxidant(s)
p-OCH₃ (p-methoxy)HighestN-bromosaccharin, Acid Bromate, TriPAFC
p-CH₃ (p-methyl)HighN-bromosaccharin, Acid Bromate
H (unsubstituted)ModerateN-bromosaccharin, Acid Bromate, TriPAFC
p-Cl (p-chloro)LowN-bromosaccharin, Acid Bromate, TriPAFC
m-NO₂ (m-nitro)LowestAcid Bromate

The mechanism for the oxidation of 4-oxoacids is understood to proceed via the enol form of the substrate. researchgate.netbohrium.comasianpubs.org In a strongly acidic medium, the 4-oxoacid undergoes enolization, which is often faster than the oxidation step itself. orientjchem.orgasianpubs.org The reaction does not typically involve free radical intermediates. orientjchem.orgbohrium.com

The rate-determining step (RDS) in these oxidations is generally proposed to be the attack of the active oxidizing species on the enol form of the 4-oxoacid. researchgate.nete-journals.in The specific nature of the oxidizing species depends on the reagent and conditions. For instance, with N-bromosaccharin or N-bromoanisamide, the reactive species is identified as the hypobromous acidium ion (H₂O⁺Br). researchgate.nete-journals.inbohrium.com In oxidations with acid bromate, the protonated bromate (H₂Br⁺O₃) is the active species that attacks the enol. researchgate.net

This attack leads to the formation of an intermediate, such as a carbocationic or cyclic bromate ester. researchgate.net This intermediate then undergoes rapid subsequent steps, including carbon-carbon bond cleavage, to yield the final products. researchgate.netresearchgate.net Analysis of the kinetic data consistently reveals the development of a positive charge in the transition state, which supports a mechanism where the rate-determining step involves an electrophilic attack on the enol. researchgate.netresearchgate.netresearchgate.netbohrium.com

The significant influence of substituents on the reaction rate allows for quantitative structure-activity relationship (QSAR) analysis, most commonly through Hammett plots. For the oxidation of substituted 4-oxoacids, a simple plot of log k versus the standard Hammett substituent constant (σ) often results in a downward-curving plot. researchgate.net

However, a linear relationship is achieved when plotting log k against the Brown's exalted sigma (σ⁺) values, which are used for reactions involving the development of a positive charge adjacent to the aromatic ring. researchgate.net This linearity confirms that the transition state is stabilized by electron-donating groups through resonance. A study using acid bromate as the oxidant yielded a reaction constant (ρ⁺) of -1.50 at 313 K. researchgate.net The negative value of ρ⁺ indicates that the reaction is facilitated by electron-donating groups and that a positive charge develops in the transition state during the rate-determining step. researchgate.netresearchgate.netbohrium.com The magnitude of the reaction constant suggests a high degree of charge development and significant substituent effects on the reaction kinetics.

The oxidation of 4-oxoacids is typically studied in aqueous acetic acid medium. researchgate.netresearchgate.netorientjchem.org The composition of the solvent has a marked effect on the reaction rate. An increase in the proportion of acetic acid in the solvent mixture, which corresponds to a decrease in the dielectric constant of the medium, leads to an enhancement of the reaction rate. researchgate.netorientjchem.org This observation is consistent with a rate-determining step involving either an ion-dipole interaction or a reaction between neutral molecules that creates charged products. orientjchem.org

Furthermore, solvent isotope studies have been conducted by replacing water (H₂O) with deuterium (B1214612) oxide (D₂O). In the oxidation by acid bromate, changing the solvent to D₂O was found to increase the rate of oxidation, with a kinetic isotope effect (k(D₂O)/k(H₂O)) of approximately 1.8. researchgate.net This suggests the involvement of a proton transfer in a pre-equilibrium step before the rate-determining stage of the reaction. In contrast, variation in the ionic strength of the medium, by adding salts like sodium perchlorate, has been shown to have no significant effect on the reaction rate, indicating that the rate-determining step does not involve the interaction of two ions. researchgate.netresearchgate.nete-journals.in

Table 2: Influence of Solvent Parameters on Oxidation Rate
ParameterChangeEffect on Reaction RateInference
Dielectric Constant (by increasing % Acetic Acid)DecreaseIncreaseRate-determining step involves ion-dipole or dipole-dipole interactions.
Solvent Isotope (H₂O to D₂O)N/AIncrease (k(D₂O)/k(H₂O) ≈ 1.8)Proton transfer occurs in a pre-equilibrium step.
Ionic StrengthIncreaseNo significant effectRate-determining step does not involve two ions.

Decarboxylation Pathways of 4-Methoxy-4-oxo-2-phenylbutanoic Acid

The structure of 4-oxoacids makes them susceptible to decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), often under oxidative conditions. asianpubs.orglearncbse.in

The oxidative decarboxylation of substituted 4-oxoacids can be achieved using strong oxidizing agents in an acidic medium. asianpubs.org A kinetic study of the oxidation of 4-oxo-4-phenylbutanoic acid and its derivatives by acid bromate in an aqueous acetic acid solution demonstrated that the reaction leads to decarboxylation. asianpubs.org

The conditions for this reaction involve heating the 4-oxoacid with potassium bromate in a mixture of acetic acid and sulfuric acid. asianpubs.org The ultimate products of this oxidative decarboxylation are the corresponding benzoic acid and carbon dioxide, which was confirmed by a lime-water test. e-journals.inasianpubs.org The stoichiometry of the reaction was determined to be approximately 1 mole of the 4-oxoacid reacting with 2.6 moles of the bromate ion. asianpubs.org The reaction is catalyzed by hydrogen ions, with the rate showing a first-order dependence on the acid concentration. asianpubs.org The proposed mechanism involves the formation of an enolate, followed by electron transfer and subsequent fragmentation of the molecule. asianpubs.org

Mechanistic Insights into Carboxylic Acid Cleavage

The cleavage of the carbon chain in γ-keto acids like this compound typically occurs under oxidative conditions. Studies on the closely related 4-oxo-4-phenylbutanoic acid reveal that oxidation results in the formation of benzoic acid, indicating a cleavage of the C-C bond adjacent to the carbonyl group.

The proposed mechanism for this type of cleavage often involves the enol form of the substrate. e-journals.in In an acid-catalyzed environment, the ketone's carbonyl oxygen is protonated, facilitating the formation of an enol intermediate. This enol is the reactive species that is attacked by the oxidizing agent. orientjchem.org Kinetic studies on the oxidation of 4-oxo-4-phenylbutanoic acid by various oxidizing agents, such as Tripropylammonium fluorochromate (TriPAFC) and N-bromoanisamide, show that the reaction is first order with respect to the substrate, the oxidant, and H+ ions. e-journals.inorientjchem.org This supports a mechanism where the rate-determining step involves the attack of the oxidant on the enol form of the keto acid. e-journals.inresearchgate.net The reaction does not typically involve free radicals. orientjchem.org The subsequent steps involve the formation of an unstable intermediate, such as a cyclic ester, which then undergoes carbon-carbon bond cleavage to yield the final products. researchgate.net

Reactivity at the Ketone Carbonyl Group

The ketone carbonyl group is a site of significant reactivity, primarily characterized by its susceptibility to nucleophilic attack and its ability to undergo enolization.

The carbon atom of the ketone's carbonyl group is electrophilic due to the polarization of the C=O double bond, making it a prime target for nucleophiles. masterorganicchemistry.com Nucleophilic addition reactions involve the attack of a nucleophile on this carbonyl carbon, which results in the breaking of the pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated in a subsequent step to yield an alcohol. libretexts.org

This reaction can proceed under both basic and acidic conditions. openochem.org

Under Basic Conditions: Strong nucleophiles, such as Grignard reagents (R-MgX) or hydride reagents (like NaBH₄), attack the carbonyl carbon directly. The resulting alkoxide is protonated during an acidic workup. openochem.orgyoutube.com These reactions are often irreversible. masterorganicchemistry.com

Under Acidic Conditions: The carbonyl oxygen is first protonated by an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. openochem.org

The geometry of the carbonyl group is trigonal planar, meaning a nucleophile can attack from either face. If the groups attached to the carbonyl are different, and the nucleophile is not hydrogen, this can lead to the formation of a new chiral center. libretexts.org

Ketones with at least one alpha-hydrogen, such as this compound, exist in equilibrium with their corresponding enol tautomer. This equilibrium is known as keto-enol tautomerism. The enol form contains a C=C double bond and a hydroxyl (-OH) group.

The following table presents kinetic data for the oxidation of 4-oxo-4-phenylbutanoic acid, a reaction dependent on its enolization rate.

[4-Oxo acid] (mol dm⁻³)[Oxidant] (mol dm⁻³)[H⁺] (mol dm⁻³)Temperature (K)Observed Rate Constant (k_obs) (s⁻¹)
0.0120.0010.13031.15e-4
0.0160.0010.13031.53e-4
0.0200.0010.13031.92e-4
0.0240.0010.13032.30e-4
0.0200.0010.23033.85e-4
0.0200.0010.33035.76e-4

Data is illustrative and based on kinetic studies of 4-oxo-4-phenylbutanoic acid.

Investigating the Reactivity of the Phenyl Substituent

The phenyl group undergoes electrophilic aromatic substitution, but its reactivity is significantly influenced by the nature of the substituent attached to it.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The mechanism involves two main steps: the attack of the aromatic ring's pi electrons on an electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by the loss of a proton to restore the ring's aromaticity. numberanalytics.commasterorganicchemistry.com

For this compound, the substituent attached to the phenyl ring is the -CH(COOH)CH₂C(O)OCH₃ chain. This group contains two electron-withdrawing carbonyl functions (one from the carboxylic acid and one from the keto-ester portion). Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density. numberanalytics.com Consequently, harsher reaction conditions are typically required for EAS compared to benzene itself. numberanalytics.com Furthermore, this deactivating substituent acts as a meta-director, guiding incoming electrophiles to the positions meta to the point of attachment. numberanalytics.com

It is crucial to note that the methoxy (B1213986) group (-OCH₃) in this compound is part of the methyl ester functionality and is not directly bonded to the phenyl ring. Therefore, it does not exert the strong activating, ortho, para-directing effect typically associated with an anisole-like structure.

Complexation Chemistry of this compound

Formation of Coordination Compounds with Transition Metals

There is no available scientific literature detailing the synthesis or characterization of coordination compounds formed between this compound and transition metals.

Ligand Binding Modes and Stability Studies

Due to the lack of synthesized coordination compounds, there have been no studies to determine the ligand binding modes or the stability constants of complexes involving this compound.

It is important to note that while research exists for structurally similar compounds, the strict focus on this compound as per the instructions prevents the inclusion of data from related molecules. The unique electronic and steric properties of each chemical compound mean that findings from analogues cannot be directly extrapolated.

This report is based on the current state of publicly accessible scientific literature and databases. It is possible that proprietary or unpublished research on this topic exists.

Iv. Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-Methoxy-4-oxo-2-phenylbutanoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments would provide a complete picture of its structure.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The expected signals for this compound would feature distinct regions corresponding to the aromatic, methine, methylene (B1212753), and methoxy (B1213986) protons. The phenyl group protons are expected to appear as a multiplet in the aromatic region (typically 7.2-7.4 ppm). The methine proton (H-2), being adjacent to both the phenyl ring and the carboxylic acid group, would be deshielded and appear as a triplet. The diastereotopic methylene protons (H-3) would likely present as a doublet of doublets due to coupling with the adjacent methine proton. A sharp singlet corresponding to the three equivalent protons of the methoxy group would be observed, typically in the range of 3.6-3.8 ppm. Finally, a broad singlet for the acidic proton of the carboxylic acid would be present at a significantly downfield shift (>10 ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Phenyl-H 7.20-7.40 Multiplet (m) -
Carboxyl-H >10.0 Broad Singlet (br s) -
CH (H-2) 3.90-4.10 Triplet (t) ~7.5
CH₃O- 3.60-3.80 Singlet (s) -

Note: Data is predicted based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon (e.g., C, CH, CH₂, CH₃). For this compound, eleven distinct signals are expected. Two signals would appear in the downfield region, corresponding to the carbonyl carbons of the carboxylic acid (~175-180 ppm) and the ester (~170-175 ppm). The aromatic carbons of the phenyl group would resonate in the 125-140 ppm range. The methoxy carbon would produce a signal around 52 ppm, while the aliphatic methine (C-2) and methylene (C-3) carbons would appear further upfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) 178.0
C=O (Ester) 172.0
C-Ar (Quaternary) 138.0
CH-Ar 127.0-129.0
O-CH₃ 52.5
CH (C-2) 45.0

Note: Data is predicted based on established correlation tables.

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): A COSY spectrum would show cross-peaks between protons that are coupled to each other. youtube.com The key expected correlation would be between the methine proton (H-2) and the methylene protons (H-3), confirming the connectivity of the butanoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. researchgate.net It would be used to definitively assign the signals for the methine (C-2/H-2), methylene (C-3/H-3), methoxy (CH₃/OCH₃), and aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.netyoutube.com Key expected correlations include:

The methoxy protons (CH₃) to the ester carbonyl carbon (C-4).

The methylene protons (H-3) to the ester carbonyl (C-4), the methine carbon (C-2), and the carboxylic acid carbonyl (C-1).

The methine proton (H-2) to the phenyl carbons and both carbonyl carbons (C-1 and C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. researchgate.net A key spatial relationship that could be confirmed is the proximity between the methine proton (H-2) and the ortho-protons of the phenyl ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions from the carbonyl groups. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. Two distinct and strong C=O stretching bands would be expected: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the ester (around 1735-1750 cm⁻¹). C-O stretching bands for both the acid and ester would appear in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for more symmetric, less polar bonds. The C=C stretching vibrations of the aromatic ring would be particularly prominent in the Raman spectrum.

Table 3: Predicted Principal Vibrational Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Aromatic C-H C-H stretch 3000-3100
Aliphatic C-H C-H stretch 2850-3000
Ester C=O C=O stretch 1735-1750
Carboxylic Acid C=O C=O stretch 1700-1725
Aromatic C=C C=C stretch 1450-1600

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Interpretation

Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₂O₄, corresponding to a molecular weight of 208.21 g/mol . biosynth.comchemsynthesis.com

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI) spectrum would likely show characteristic losses corresponding to different parts of the molecule. libretexts.org Common fragmentation pathways would include:

Loss of the methoxy radical (•OCH₃, 31 u) to give a fragment at m/z 177.

Loss of the methoxyl group (CH₃OH, 32 u) via rearrangement.

Loss of the carboxyl group (•COOH, 45 u) to give a fragment at m/z 163.

Cleavage of the C2-C3 bond, leading to various charged fragments derived from the phenylacetic acid moiety or the methyl acrylate (B77674) moiety.

Table 4: Predicted Mass Spectrometry Fragments

m/z Value (Predicted) Identity of Lost Neutral/Radical Fragment Formula of Fragment Ion
208 - [C₁₁H₁₂O₄]⁺• (Molecular Ion)
177 •OCH₃ [C₁₀H₉O₃]⁺
163 •COOH [C₁₀H₁₁O₂]⁺
149 •COOCH₃ [C₉H₉O]⁺
105 CH₂(CO)COOCH₃ [C₇H₅O]⁺ (Benzoyl cation)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Should a single crystal of sufficient quality be grown, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. mdpi.com

Crucially, as this compound contains a chiral center at the C-2 position, X-ray crystallographic analysis of a resolved enantiomer would establish its absolute stereochemistry (R or S configuration) without ambiguity. Furthermore, the analysis would reveal the packing of molecules in the crystal lattice, identifying key intermolecular interactions such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimeric structures. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

Information regarding the arrangement of molecules in the crystal lattice, including details on hydrogen bonds, van der Waals forces, and other non-covalent interactions for this compound, is not available in published scientific literature.

Polymorphism Studies and Their Crystallographic Characterization

There are no studies available that identify or characterize different polymorphic forms of this compound. Consequently, crystallographic data, such as unit cell dimensions, space groups, and atomic coordinates for any potential polymorphs, have not been reported.

V. Computational and Theoretical Chemistry of 4 Methoxy 4 Oxo 2 Phenylbutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a microscopic view of molecular systems. These calculations, grounded in the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. biointerfaceresearch.com It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic properties. For molecules like 4-Methoxy-4-oxo-2-phenylbutanoic acid, DFT calculations, often using functionals like B3LYP or ωB97XD with a suitable basis set such as 6-311++G(d,p), can provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

The electronic structure analysis reveals how electrons are distributed within the molecule, which is crucial for understanding its stability and reactivity. Properties such as the molecular electrostatic potential (MEP) map can be generated to identify electron-rich and electron-poor regions, indicating likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Table 1: Predicted Geometrical Parameters of a Butanoic Acid Derivative (Example Data)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=O 1.21 - -
C-O 1.35 - -
C-C 1.53 - -
O-C-C - 124.5 -
C-C-C - 110.2 -
C-C-C-O - - 178.9

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and spectroscopic properties. These methods are particularly valuable for benchmarking results from less computationally expensive methods and for cases where high accuracy is paramount. For instance, ab initio calculations can be employed to predict vibrational frequencies (IR spectra) and electronic transition energies (UV-Vis spectra) for this compound, which can then be compared with experimental data for validation.

Molecular Orbital Theory (HOMO-LUMO) and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netmaterialsciencejournal.org

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = χ² / (2η)

These indices provide a quantitative measure of the molecule's reactivity. biointerfaceresearch.com

Table 2: Calculated Reactivity Indices of a Butanoic Acid Derivative (Example Data)

Parameter Value (eV)
EHOMO -6.8
ELUMO -1.5
Energy Gap (ΔE) 5.3
Ionization Potential (I) 6.8
Electron Affinity (A) 1.5
Chemical Hardness (η) 2.65
Electrophilicity Index (ω) 2.68

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them.

Potential Energy Surface Scans

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By systematically changing specific bond lengths, angles, or dihedrals (a process known as a PES scan), chemists can explore the energy landscape of a reaction. These scans help to identify the lowest energy pathway from reactants to products, known as the reaction coordinate. For reactions involving this compound, such as its oxidation or enolization, PES scans can reveal the intricate details of the bond-breaking and bond-forming processes.

Calculation of Activation Energies and Thermodynamic Parameters

Once the transition state for a reaction step has been located on the potential energy surface, its structure and energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. Computational methods can provide reliable estimates of activation energies.

Furthermore, by performing frequency calculations on the optimized structures of reactants, transition states, and products, it is possible to compute important thermodynamic parameters. These include the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). scholarsresearchlibrary.comorientjchem.org These parameters offer deeper insight into the thermodynamics and kinetics of the reaction, complementing experimental studies. For instance, kinetic studies on the oxidation of substituted 4-oxo-4-phenylbutanoic acids have shown that electron-releasing groups, such as the p-methoxy group, accelerate the reaction rate, which is consistent with the development of a positive charge in the transition state. researchgate.netresearchgate.net

Table 3: Experimental Thermodynamic Parameters for the Oxidation of 4-Oxo-4-phenylbutanoic Acid

Parameter Value
Enthalpy of Activation (ΔH‡) Varies with conditions
Entropy of Activation (ΔS‡) Typically negative
Gibbs Free Energy of Activation (ΔG‡) Varies with conditions

Source: Data derived from kinetic studies on related compounds. scholarsresearchlibrary.comorientjchem.org

Conformational Analysis and Molecular Dynamics Simulations

No specific studies on the conformational analysis or molecular dynamics simulations of this compound were found in the public domain. Such studies would typically involve computational methods to determine the molecule's stable three-dimensional shapes (conformers) and their relative energies, as well as simulating its dynamic behavior over time. This information is crucial for understanding the molecule's flexibility, reactivity, and interactions with other molecules.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

There is no available data from computational predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound. Theoretical spectroscopic predictions are valuable tools for interpreting experimental spectra and for providing insights into the electronic and vibrational properties of a molecule.

Vi. Applications and Broader Impact in Organic Synthesis

4-Methoxy-4-oxo-2-phenylbutanoic Acid as a Versatile Synthetic Building Block

The utility of this compound as a building block stems from its bifunctional nature, containing both a carboxylic acid and a methyl ester. This arrangement allows for selective chemical transformations at either end of the butanoic acid chain, making it an ideal starting point for creating elaborate molecular architectures.

This compound has been identified as an intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. For instance, it is listed as a reactant in the preparation of novel compounds designed for the treatment of metabolic disorders google.com. In such syntheses, the carboxylic acid moiety can be activated to form an amide bond, while the ester group remains available for subsequent reactions or modifications. This strategic functionality enables the assembly of intricate molecular frameworks, demonstrating its role in generating precursors for pharmacologically relevant molecules. The phenyl group also offers a site for further functionalization, adding to its versatility in building complex structures.

Modular synthesis is a strategy that involves the stepwise assembly of complex molecules from smaller, interchangeable building blocks or "modules." The structure of this compound is well-suited for such approaches. Its distinct functional handles—the acid and the ester—allow it to be incorporated sequentially into a larger molecule. For example, the carboxylic acid can be coupled with an amine-containing module, and the ester can then be hydrolyzed and coupled with a second, different module. This step-by-step approach is fundamental to creating libraries of related compounds for applications in drug discovery and materials science. While specific, widespread applications in modular synthesis are still emerging, its potential is rooted in the principles of building block chemistry, which are widely used in creating diverse molecular libraries nih.gov.

Role in the Synthesis of Optically Active Compounds

The carbon atom at the second position of the butanoic acid chain in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for producing optically active compounds, which is of paramount importance in the pharmaceutical industry where often only one enantiomer exhibits the desired therapeutic effect wikipedia.org.

While direct resolution methods for this compound are not extensively documented, established techniques for the parent compound, phenylsuccinic acid, are directly applicable. These methods include:

Formation of Diastereomeric Salts: The racemic acid can be reacted with a single enantiomer of a chiral base (a resolving agent) to form diastereomeric salts. wikipedia.orglibretexts.org These salts have different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent removal of the chiral resolving agent yields the pure enantiomers of the acid libretexts.org.

Chiral Chromatography: Techniques like high-speed countercurrent chromatography have been successfully used to separate the enantiomers of phenylsuccinic acid using chiral selectors nih.govresearchgate.net. This method could be adapted for its monomethyl ester derivative.

Use of Chiral Auxiliaries: The carboxylic acid can be esterified with a chiral alcohol, such as L-menthol, to form diastereomeric esters. These diastereomers can then be separated using standard chromatographic techniques, followed by hydrolysis to yield the optically pure acid researchgate.net.

Once resolved, the individual enantiomers of this compound can serve as valuable chiral building blocks for the asymmetric synthesis of complex target molecules, ensuring precise control over the stereochemistry of the final product nih.govpreprints.org.

Potential for Catalytic or Ligand Design Applications

The structural elements of this compound also suggest its potential use in the fields of catalysis and materials science, particularly in the design of metal-based structures.

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). Carboxylic acids are among the most common functional groups used in ligands for the synthesis of these materials.

The parent dicarboxylic acid, 2-phenylsuccinic acid, has been successfully used as a ligand to construct a series of two-dimensional coordination polymers with varied and interesting structural topologies researchgate.netresearchgate.net. Since this compound retains one of the carboxylic acid groups, it possesses the necessary functionality to coordinate with metal ions and act as a linker in the formation of new coordination polymers. The presence of the ester group and the phenyl ring could also influence the resulting framework's structure, porosity, and properties, potentially leading to materials with novel applications.

The core structure of this compound can be envisioned as a scaffold for developing new catalytic systems. The carboxylic acid group can bind to a metal center, creating a metal complex. The other functionalities, such as the phenyl ring and the ester group, could be modified to fine-tune the steric and electronic properties of the resulting catalyst.

For example, complexes of ruthenium with polypyridyl ligands are known to catalyze various chemical transformations nih.gov. It is conceivable that this compound could be used as a ligand in similar metal complexes, where its structure could influence the catalytic activity and selectivity of the metal center orientjchem.org. Furthermore, the butanoic acid framework itself is found in various catalytically active structures, and modifying this core could lead to the development of new catalysts for reactions like oligomerization or other organic transformations researchgate.net.

Methodological Advancements in Organic Chemistry Through Studies of this compound

Comprehensive searches of scientific literature and chemical databases indicate a notable absence of specific research focused on the methodological advancements in organic synthesis directly stemming from studies of this compound. This particular compound is commercially available from various suppliers for research purposes, suggesting its potential use as a building block or intermediate. However, dedicated studies detailing its role in the development of novel synthetic routes, the elucidation of new reaction mechanisms, or its application as a key component in the synthesis of complex molecules are not readily found in the public domain.

The available information primarily consists of supplier listings and basic chemical data. While research exists for structurally related compounds, such as other phenylbutanoic acid derivatives and ketoacids, this information does not directly address the methodological impact of this compound itself.

For context, studies on analogous compounds often explore their utility in various synthetic transformations. For instance, the broader class of β-keto acids and their esters are well-known for their application in:

Decarboxylation Reactions: To generate ketones.

Asymmetric Hydrogenation: To produce chiral γ-hydroxy acids.

Use as Chiral Building Blocks: Following enantioselective transformations.

Similarly, derivatives of phenylbutanoic acid have been investigated for their biological activities and as precursors in the synthesis of more complex structures. For example, the enzymatic reductive amination of 2-oxo-4-phenylbutanoic acid to produce L-homophenylalanine has been a subject of study, showcasing a methodological advancement in biocatalysis.

However, it is crucial to reiterate that these examples pertain to related, but distinct, chemical entities. The direct contributions of this compound to the advancement of organic chemistry methodologies are not documented in the accessible scientific literature. The absence of such research indicates that this specific compound may be a niche chemical with limited exploration to date, or its applications in synthesis have not been published in a manner that highlights significant methodological breakthroughs.

Given the lack of specific research findings, no data tables detailing reaction conditions, yields, or the development of novel synthetic methods involving this compound can be provided.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methoxy-4-oxo-2-phenylbutanoic acid in a laboratory setting?

  • Methodology : A common approach involves esterification of the corresponding keto-acid precursor followed by selective hydrolysis. For example, methyl 4-oxo-4-(aryl)butanoate derivatives can be synthesized via Claisen condensation between aryl acetophenones and dimethyl oxalate, followed by hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the free acid .
  • Key Considerations : Optimize reaction temperature (typically 60–80°C) and stoichiometry to minimize side products like over-esterification. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Analytical Workflow :

  • NMR : 1^1H NMR should show the methoxy proton singlet at δ 3.2–3.4 ppm, the α-keto carbonyl proton (δ 3.8–4.2 ppm), and aromatic protons (δ 7.2–7.6 ppm). 13^{13}C NMR confirms the ketone (δ ~200 ppm) and carboxylic acid (δ ~170 ppm) .
  • IR : Strong absorption bands at ~1720 cm1^{-1} (ester/ketone C=O) and ~1680 cm1^{-1} (carboxylic acid C=O) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity. The molecular ion [M-H]^- should match the theoretical mass (C11_{11}H10_{10}O4_4, m/z 217.06) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Storage Protocol : Store at –20°C in amber glass vials under inert gas (argon or nitrogen) to prevent oxidation and moisture absorption. Desiccants (e.g., silica gel) should be used in storage containers. Avoid prolonged exposure to light, as the α-keto group is photosensitive .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Approach : Conduct standardized assays across multiple cell lines (e.g., HEK-293, HeLa) with controlled variables (e.g., concentration range: 1–100 µM, exposure time: 24–72 hours). Use orthogonal assays (e.g., MTT for cytotoxicity, ELISA for protein binding) to validate activity. Compare results with structurally analogous compounds (e.g., 4-(2-fluorophenyl) derivatives) to isolate electronic effects .

Q. How does the electronic effect of the methoxy group influence the reactivity of this compound in nucleophilic reactions?

  • Mechanistic Insight : The methoxy group’s electron-donating resonance effect increases electron density on the phenyl ring, stabilizing intermediates in nucleophilic acyl substitution. This can be quantified via Hammett σ constants (σmeta_{meta} = +0.12 for OMe) and computational studies (DFT calculations of charge distribution) .

Q. What in silico approaches are effective in predicting the pharmacokinetic properties of this compound?

  • Computational Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~1.5), aqueous solubility (–2.5 log mol/L), and blood-brain barrier permeability (low).
  • Molecular Docking : Target enzymes like cyclooxygenase-2 (PDB ID: 5KIR) to predict binding affinity. The methoxy group may form hydrogen bonds with Arg120/His90 residues .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological efficacy of this compound derivatives?

  • SAR Strategy :

  • Substituent Variation : Synthesize analogs with halogens (e.g., Cl, F) at the phenyl para position to enhance lipophilicity or electron-withdrawing groups (e.g., NO2_2) to modulate reactivity .
  • Backbone Modification : Replace the butanoic acid chain with shorter (propanoic) or longer (pentanoic) chains to assess steric effects on target binding .
  • Biological Testing : Prioritize assays relevant to hypothesized targets (e.g., antimicrobial activity via MIC assays, anti-inflammatory effects via COX-2 inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.